molecular formula C9H20N2 B032359 4-Amino-2,2,6,6-tetramethylpiperidine CAS No. 36768-62-4

4-Amino-2,2,6,6-tetramethylpiperidine

Cat. No.: B032359
CAS No.: 36768-62-4
M. Wt: 156.27 g/mol
InChI Key: FTVFPPFZRRKJIH-UHFFFAOYSA-N
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Preparation Methods

4-Amino-2,2,6,6-tetramethylpiperidine is prepared by the reductive amination of the corresponding ketone. The reaction involves the following steps :

    Reactants: The corresponding ketone, ammonia (NH3), and hydrogen (H2).

    Reaction: OC(CH2CMe2)2NH + NH3 + H2 → H2NCH(CH2CMe2)2NH + H2O.

    Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Chemical Reactions Analysis

4-Amino-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFPPFZRRKJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044388
Record name 2,2,6,6-Tetramethylpiperidin-4-amine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Piperidinamine, 2,2,6,6-tetramethyl-
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CAS No.

36768-62-4
Record name 4-Amino-2,2,6,6-tetramethylpiperidine
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Record name 4-Amino-2,2,6,6-tetramethylpiperidine
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Record name 36768-62-4
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Record name 4-Piperidinamine, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethylpiperidin-4-amine
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Record name 2,2,6,6-tetramethyl-4-piperidylamine
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Record name 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE
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Synthesis routes and methods

Procedure details

100 ml of methanol, 150 ml of liquid ammonia, 1 g of ammonium chloride and 20 g of a standard commercial hydrogenation catalyst (Raney nickel) were introduced into a 0.7 litre capacity hydrogenation autoclave. The autoclave was heated to 200°C under a hydrogen pressure of about 20 to about 40 atms, so that the hydrogen pressure settled at a level of approximately 80 atms. A solution of 100 g of phorone in 100 ml of methanol was then pumped in over a period of about 1 hour. After about 30 minutes, the fall in the hydrogen pressure and, hence, hydrogenation were over. After cooling, the autoclave was vented and the reaction solution filtered off from the catalyst. Fractional distillation of the reaction solution yielded 52 g (46% of the theoretical yield) of 4-amino-2,2,6,6-tetramethyl piperidine with a boiling point of 86° to 90°C/15 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-amino-2,2,6,6-tetramethylpiperidine?

A1: The molecular formula is C9H20N2, and its molecular weight is 156.27 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Electron Spin Resonance (ESR) are commonly employed for structural analysis. []

Q3: Is this compound stable under various conditions?

A3: Studies show this compound exhibits good stability in different solvents and at varying pH levels. [, , ]

Q4: What materials is this compound compatible with?

A4: It demonstrates compatibility with a wide range of polymers, including polypropylene, polystyrene, polyethylene, and poly(acrylic acid). [, , ]

Q5: How does this compound function as a stabilizer in polymers?

A5: It acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during polymer degradation, thus increasing their lifespan. [, , ]

Q6: Can this compound be used as a probe in surface studies?

A6: Yes, its cationic form (Tempamine+) adsorbs onto negatively charged surfaces like hectorite, allowing researchers to study surface properties and molecular mobility using ESR. [, ]

Q7: How does this compound interact with quantum dots?

A7: Its derivative, 4-amino-TEMPO, effectively quenches the photoluminescence of CdSe and CdTe quantum dots, suggesting potential applications in sensing and imaging. [, ]

Q8: What is the role of this compound in the synthesis of reactive dyes?

A8: It can be incorporated into reactive dyes, imparting them with bleach-resistant and anti-bacterial properties after treatment with hypochlorite. []

Q9: Does this compound exhibit any catalytic properties?

A9: While not a catalyst itself, its derivative, 4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxyl, is a known catalyst for the selective oxidation of alcohols. []

Q10: Are there any computational studies on this compound?

A10: Yes, DFT calculations have been used to understand its conformational behavior, magnetic properties, and interactions with solvents and other molecules. [, ]

Q11: How does the structure of this compound affect its properties?

A11: The presence of the amino group allows for various chemical modifications, leading to derivatives with altered reactivity, solubility, and biological activity. [, , ]

Q12: What are the typical formulation strategies for this compound and its derivatives?

A12: They are often incorporated into polymers, coatings, or solutions depending on the desired application. Encapsulation techniques can further enhance stability and control release. [, , , ]

Q13: How is this compound commonly detected and quantified?

A13: Common techniques include ESR spectroscopy, UV-Vis spectroscopy, TLC, and various chromatographic methods coupled with suitable detectors. [, , , ]

Q14: Is there any research on the environmental impact of this compound?

A14: While limited information is available, research suggests some derivatives can impact aquatic life. Proper waste management and exploration of biodegradable alternatives are crucial. []

Q15: What is the historical context of research on this compound?

A15: Research on this compound and its derivatives gained momentum in the latter half of the 20th century, driven by its applications in polymer stabilization and as spin probes. [, , , ]

Q16: What are the future directions for research on this compound?

A16: Developing environmentally friendly derivatives, exploring novel applications in nanotechnology and biomedicine, and understanding its long-term biological effects are key areas of interest. [, , , ]

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